molecular formula C15H24N4O3 B1447159 2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid CAS No. 1493764-37-6

2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid

Cat. No. B1447159
M. Wt: 308.38 g/mol
InChI Key: DNWINVBYPBYEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives and Biological Activity

Pyrimidine derivatives are a class of compounds with significant biological and pharmacological activities. They are integral to various biochemical processes and have been extensively studied for their potential therapeutic applications. The structure-activity relationships (SAR) of pyrimidine derivatives indicate that the position and nature of substituents on the pyrimidine nucleus can greatly influence their biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, among others (Natarajan, Helina, A. S., & A. S., 2022).

Pyrimidines in Drug Synthesis

The synthesis and functionalization of pyrimidine derivatives are of great interest in drug discovery and development. Pyrimidines serve as key intermediates and scaffolds in the synthesis of pharmaceutical agents. Innovations in the synthesis of pyrimidine derivatives have led to the development of new drugs with improved efficacy and safety profiles. For instance, biomass-derived levulinic acid has been explored for synthesizing pyrimidine derivatives, showcasing the potential of sustainable resources in drug synthesis and highlighting the versatility of pyrimidine compounds in medicinal chemistry (Zhang et al., 2021).

Pyrimidine Derivatives in Enzymatic Studies

Pyrimidine derivatives also play a critical role in studying enzyme mechanisms and functionalities. For example, research on enzymes that decarboxylate substrates containing pyrimidine rings provides insights into enzymatic reactions and their applications in biotechnology and therapeutic development. These studies are pivotal in understanding the molecular basis of enzyme catalysis and designing enzyme inhibitors or activators for clinical use (Jordan & Patel, 2013).

properties

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-3-8-16-15-17-9-12(14(21)22)13(19-15)18-10-4-6-11(20)7-5-10/h9-11,20H,2-8H2,1H3,(H,21,22)(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWINVBYPBYEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.